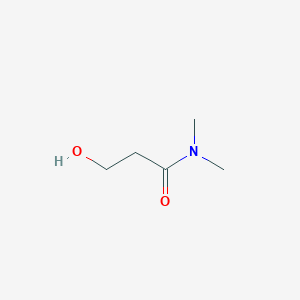
6-Fluoronicotinamide
Descripción general
Descripción
6-Fluoronicotinamide is a compound that has been studied for its potential use in medical imaging . It has been identified as a melanoma positron emission tomography (PET) imaging radiotracer with high tumor to body contrast ratio and rapid renal clearance .
Synthesis Analysis
The synthesis of 6-Fluoronicotinamide has been described in the literature. The process involves the incorporation of fluorine on the nicotinamide ring, which is a one-step, facile, and high-yielding process . The compound displays high tumor uptake and rapid body clearance via predominantly renal excretion .
Molecular Structure Analysis
The molecular structure of 6-Fluoronicotinamide consists of a nicotinamide ring with a fluorine atom at the 6-position . The molecular formula is C6H5FN2O .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Fluoronicotinamide include a molecular weight of 140.11 g/mol, a topological polar surface area of 56 Ų, and a formal charge of 0 . The compound also has one hydrogen bond donor and three hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
HDAC6 Inhibition for Heart Disease Treatment
6-Fluoronicotinamide: derivatives have been identified as selective inhibitors of HDAC6 , an enzyme implicated in various heart diseases . These compounds offer a promising therapeutic strategy for conditions such as dilated cardiomyopathy , hypertrophic cardiomyopathy , and congestive heart failure . By targeting HDAC6 specifically, these inhibitors aim to reduce the adverse effects associated with non-selective HDAC inhibitors.
Theranostic Agents for Melanoma
Research has explored the use of radioiodinated 6-Fluoronicotinamide derivatives as theranostic agents for melanoma . These agents are designed for both therapeutic and diagnostic purposes, providing a two-fold approach in the management of this aggressive skin cancer. The compounds exhibit high tumor-to-muscle ratios in imaging studies, indicating their potential for targeted melanoma treatment.
Biochemical Mechanisms in Skincare
In the realm of cosmeceuticals, 6-Fluoronicotinamide plays a role in the biochemical mechanisms underlying skin health . It influences DNA repair and cellular stress responses, contributing to the development of skincare products that address aging, pigmentation, and inflammation.
Pharmaceutical Development
The pharmaceutical industry utilizes 6-Fluoronicotinamide in the synthesis of selective HDAC6 inhibitors . These inhibitors are being developed for chronic diseases such as neurodegenerative diseases, fibrosis, and pain, showcasing the compound’s versatility in drug design.
Diagnostic Radiopharmaceuticals
6-Fluoronicotinamide: is involved in the synthesis of diagnostic radiopharmaceuticals . These compounds are crucial for imaging techniques that aid in the diagnosis and monitoring of various diseases, highlighting the compound’s importance in medical diagnostics.
Chemical Synthesis
In chemical synthesis, 6-Fluoronicotinamide is used for its reactivity in forming complex organic compounds. Its properties facilitate the creation of diverse molecular structures, which can be applied in various industrial and research applications.
Safety And Hazards
Propiedades
IUPAC Name |
6-fluoropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBXHSHENWASTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324902 | |
| Record name | 6-Fluoronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoronicotinamide | |
CAS RN |
369-50-6 | |
| Record name | NSC407957 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Fluoronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoropyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















